N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenyl ring, a methoxyethoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-methylphenyl.
Etherification: The brominated product is then reacted with 2-methoxyethanol in the presence of a base such as potassium carbonate to form 2-(2-methoxyethoxy)-2-bromo-4-methylphenyl.
Acetylation: Finally, the etherified product is acetylated using acetic anhydride and a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination using bromine and iron(III) bromide.
Continuous Etherification: Continuous flow reactors for the etherification step to ensure high yield and purity.
Automated Acetylation: Automated systems for the acetylation step to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid.
Reduction Reactions: The acetamide moiety can be reduced to form an amine.
Common Reagents and Conditions
Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: N-(2-azido-4-methylphenyl)-2-(2-methoxyethoxy)acetamide.
Oxidation: N-(2-bromo-4-carboxyphenyl)-2-(2-methoxyethoxy)acetamide.
Reduction: N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)ethylamine.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide involves its interaction with specific molecular targets. The bromo group allows for selective binding to certain enzymes, while the methoxyethoxy group enhances its solubility and bioavailability. The acetamide moiety contributes to its stability and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-methylphenyl)-2-(2-methoxyethoxy)acetamide: Similar structure but with a chloro group instead of a bromo group.
N-(2-bromo-4-methylphenyl)-2-(2-ethoxyethoxy)acetamide: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.
N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)propionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety.
Uniqueness
N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromo group enhances its reactivity, while the methoxyethoxy group improves its solubility. The acetamide moiety provides stability and potential for further functionalization.
Properties
Molecular Formula |
C12H16BrNO3 |
---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide |
InChI |
InChI=1S/C12H16BrNO3/c1-9-3-4-11(10(13)7-9)14-12(15)8-17-6-5-16-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
InChI Key |
FNJJAPGUTWAJMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COCCOC)Br |
Origin of Product |
United States |
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